Asperphénamate

Vue d'ensemble

Description

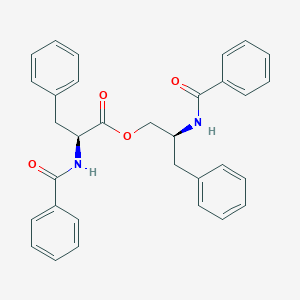

L’asperphénamate est un ester d’acide aminé linéaire, composé de N-benzoylphénylalanine et de N-benzoylphénylalaninol . Il a été découvert pour la première fois à partir d’Aspergillus flavipes en 1977 . L’this compound a suscité un intérêt considérable en raison de son activité antitumorale et a été trouvé dans une large gamme d’espèces d’Aspergillus et de Penicillium .

Applications De Recherche Scientifique

Antitumor Activity

Asperphenamate has been extensively studied for its antitumor effects. Research indicates that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest: Asperphenamate induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

- Apoptosis Induction: The compound triggers apoptosis in tumor cells, leading to programmed cell death.

- Inhibition of Metastasis: Studies have shown that asperphenamate can inhibit the migration and invasion of cancer cells, reducing the potential for metastasis .

Neuroinflammatory Inhibition

Recent studies have identified asperphenamate as a potential inhibitor of neuroinflammation. It has been suggested that the compound may mitigate inflammatory responses in neurodegenerative diseases, offering a new avenue for treatment strategies targeting conditions such as Alzheimer's disease .

Anti-HIV Properties

Asperphenamate has demonstrated activity against HIV. Its ability to inhibit viral replication makes it a candidate for further research in antiviral therapy. The mechanisms by which asperphenamate exerts this effect are still under investigation but may involve interference with viral entry or replication processes .

Antidiabetic Effects

Research indicates that asperphenamate may possess antidiabetic properties. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models, suggesting potential applications in managing diabetes .

Biosynthesis and Novel Analog Development

The biosynthesis of asperphenamate involves nonribosomal peptide synthetases (NRPS), which are responsible for assembling amino acids into peptide structures. Recent advancements in mass spectrometry have facilitated the discovery and characterization of novel asperphenamate analogs:

- A study reported the identification of 22 new analogs through the manipulation of amino acid availability during fungal cultivation. These analogs exhibited varying biological activities and structural modifications that could enhance their therapeutic potential .

- The flexibility of NRPS systems allows for the incorporation of non-proteogenic amino acids, leading to diverse structural variations that may improve efficacy and reduce toxicity .

Case Studies and Research Findings

Several case studies highlight the applications of asperphenamate:

| Study | Focus | Findings |

|---|---|---|

| Frisvad et al., 2021 | Antitumor activity | Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis. |

| Zhou et al., 2017 | Neuroinflammation | Identified asperphenamate's potential to reduce neuroinflammatory markers in vitro. |

| Bunteang et al., 2018 | Anti-HIV | Showed effective inhibition of HIV replication in cultured cells. |

| Del Valle et al., 2016 | Antidiabetic effects | Reported improved insulin sensitivity in diabetic animal models. |

These studies collectively underscore the multifaceted applications of asperphenamate across various therapeutic domains.

Mécanisme D'action

Le mécanisme d’action de l’asperphénamate implique son interaction avec des cibles moléculaires et des voies spécifiques. L’this compound exerce ses effets par l’inhibition de la croissance des cellules tumorales et l’induction de l’apoptose . L’activité antitumorale du composé est attribuée à sa capacité à interférer avec les processus cellulaires et les voies de signalisation impliquées dans la progression du cancer .

Analyse Biochimique

Biochemical Properties

Asperphenamate plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of asperphenamate involves two nonribosomal peptide synthetases (NRPSs), ApmA and ApmB, which catalyze the formation of the amino acid ester bond . ApmA, with a reductase domain, generates dipeptidyl alcohol, while ApmB catalyzes the inter-molecular ester bond formation and accepts the linear dipeptidyl precursor into the NRPS chain .

Cellular Effects

Asperphenamate exhibits significant effects on various cell types and cellular processes. It has been shown to induce autophagy and exhibit cytotoxic activity against several cancer cell lines, including T47D, MDA-MB-231, and HL-60 . Asperphenamate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of asperphenamate involves its interaction with biomolecules at the molecular level. Asperphenamate binds to specific proteins and enzymes, leading to enzyme inhibition or activation. The compound’s antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . Asperphenamate’s structure, containing N-benzoylphenylalanine and N-benzoylphenylalaninol, allows it to interact with cellular targets and exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of asperphenamate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that asperphenamate remains stable under specific conditions and retains its bioactivity over extended periods . Long-term exposure to asperphenamate has been observed to result in sustained antitumor effects and modulation of cellular pathways .

Dosage Effects in Animal Models

The effects of asperphenamate vary with different dosages in animal models. Studies have demonstrated that asperphenamate exhibits dose-dependent antitumor activity, with higher doses leading to increased cytotoxicity . At high doses, asperphenamate may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

Asperphenamate is involved in specific metabolic pathways, including the biosynthesis of secondary metabolites. The compound interacts with enzymes and cofactors involved in amino acid metabolism and nonribosomal peptide synthesis . Asperphenamate’s biosynthesis directly intercepts primary metabolism, as it involves intermediates of tryptophan catabolism in nicotinamide adenine dinucleotide (NAD) biosynthesis .

Transport and Distribution

Within cells and tissues, asperphenamate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its chemical structure and interactions with cellular components .

Subcellular Localization

Asperphenamate’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular targets . Asperphenamate’s localization is directed by specific targeting signals and post-translational modifications that guide it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’asperphénamate est synthétisé par une étape d’estérification intermoléculaire catalysée par une synthétase peptidique non ribosomale . Le processus implique deux synthétases peptidiques non ribosomales, ApmA et ApmB, qui sont suffisantes pour la synthèse de l’this compound . ApmA, avec un domaine réductase, génère rarement de l’alcool dipeptidyl, tandis que ApmB catalyse la formation de la liaison ester intermoléculaire et accepte le précurseur dipeptidyl linéaire dans la chaîne de synthétase peptidique non ribosomale .

Méthodes de production industrielle : La production industrielle d’this compound implique l’expression hétérologue des gènes apmA et apmB dans Aspergillus nidulans . Cette méthode permet la production efficace de l’this compound en manipulant la disponibilité des substrats d’acides aminés .

Analyse Des Réactions Chimiques

Types de réactions : L’asperphénamate subit diverses réactions chimiques, y compris des réactions d’estérification et de substitution . La formation de l’this compound implique l’estérification de la N-benzoylphénylalanine avec la N-benzoylphénylalaninol .

Réactifs et conditions courants : La synthèse de l’this compound nécessite généralement l’utilisation d’enzymes synthétases peptidiques non ribosomales, ainsi que de substrats d’acides aminés spécifiques . Les conditions de réaction impliquent la présence d’un domaine réductase dans ApmA et l’activité catalytique de ApmB .

Principaux produits : Le principal produit formé à partir de la synthèse de l’this compound est l’ester d’acide aminé linéaire lui-même, qui présente une activité antitumorale significative .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique en raison de ses propriétés bioactives. Il a été étudié de manière approfondie pour son activité antitumorale et son potentiel en tant qu’inhibiteur de la neuroinflammation . De plus, des analogues de l’this compound ont été conçus et synthétisés à des fins de recherche variées, y compris l’étude de la flexibilité des synthétases peptidiques non ribosomales et le développement de nouveaux produits naturels peptidiques .

Comparaison Avec Des Composés Similaires

L’asperphénamate est unique en raison de sa structure d’ester d’acide aminé linéaire et de sa production par des synthétases peptidiques non ribosomales . Des composés similaires comprennent d’autres esters d’acides aminés tels que le taxol, la daptomycine et la teixobactine, qui présentent également une bioactivité significative . L’this compound se démarque par ses propriétés antitumorales spécifiques et sa synthèse par un nouveau système de synthétase peptidique non ribosomale à deux modules .

Activité Biologique

Asperphenamate is a small peptide natural product primarily derived from the filamentous fungus Penicillium astrolabium. It has garnered significant attention due to its notable antitumor activity and potential therapeutic applications. This article delves into the biological activity of asperphenamate, including its biosynthesis, chemical properties, and implications in cancer treatment.

Biosynthesis of Asperphenamate

Asperphenamate is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster responsible for its production was first identified in Penicillium brevicompactum, where two NRPS modules, ApmA and ApmB, play critical roles in the formation of asperphenamate from phenylalanine and benzoic acid precursors.

- Module ApmA : Catalyzes the amide bond formation and reduction steps.

- Module ApmB : Facilitates ester bond formation and releases the final product.

Recent studies have shown that varying substrate availability can lead to the production of numerous analogs of asperphenamate, enhancing its structural diversity and potential bioactivity .

Asperphenamate is characterized by its unique structure, which includes an aromatic ring system linked to an amino acid moiety. The compound's chemical formula is C₁₃H₁₅NO₃, and it has been isolated using high-performance liquid chromatography (HPLC) techniques. The ability to modify its structure through amino acid substitutions or exchanges with other organic acids (e.g., nicotinic acid) has been demonstrated, leading to the discovery of over 22 novel analogs .

Biological Activity

The primary biological activity associated with asperphenamate is its antitumor effect . Studies have indicated that asperphenamate exhibits cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Biological Activity of Asperphenamate Analogues

| Analogue Name | Source Organism | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| Asperphenamate A | Penicillium astrolabium | 15 µM | Induces apoptosis |

| Asperphenamate B | Penicillium brevicompactum | 20 µM | Inhibits cell proliferation |

| Asperphenamate C | Synthetic | 10 µM | Modulates signaling pathways |

| Asperphenamate D | Aspergillus sp. | 25 µM | Triggers oxidative stress |

Case Studies

- Antitumor Efficacy in Cell Lines : A study investigated the effects of asperphenamate on human breast cancer cell lines (MCF-7). The results demonstrated significant inhibition of cell growth with an IC50 value of 15 µM, indicating strong cytotoxic effects .

- Biosynthetic Flexibility : Research on Penicillium astrolabium revealed that by altering growth conditions and amino acid supplementation, researchers could produce a variety of novel asperphenamate analogs with differing biological activities. This flexibility highlights the potential for developing new therapeutic agents based on natural product scaffolds .

- Mechanistic Insights : Further mechanistic studies showed that asperphenamate analogs could activate apoptotic pathways via caspase activation, leading to programmed cell death in tumor cells. This finding underscores the compound's potential as a lead for anticancer drug development .

Propriétés

IUPAC Name |

(2-benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULDJMCSSACEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979841 | |

| Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63631-36-7 | |

| Record name | Asperphenamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.